Home > Products > Screening Compounds P47617 > Pomalidomide-6-OH
Pomalidomide-6-OH -

Pomalidomide-6-OH

Catalog Number: EVT-8764491
CAS Number:
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pomalidomide-6-hydroxy is synthesized from pomalidomide through specific chemical modifications. It falls under the category of thalidomide analogs, which are known for their immunomodulatory properties. The compound is classified as a small molecule with potential applications in oncology and other therapeutic areas.

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-6-hydroxy typically involves several steps starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. The general synthetic route can be summarized as follows:

  1. Starting Materials: The reaction begins with the aforementioned compounds.
  2. Reaction Steps:
    • The initial step involves the formation of an intermediate by reacting the starting materials under controlled conditions.
    • Subsequent steps involve functional group transformations to introduce the hydroxyl group at the 6-position.
  3. Reaction Conditions:
    • Reactions are conducted in suitable solvents (e.g., dimethylformamide) and may require catalysts.
    • Temperature and pH are carefully monitored to optimize yield and purity.

This multi-step synthesis is crucial for achieving the desired structural modifications while maintaining the integrity of the pomalidomide core structure.

Molecular Structure Analysis

Structure and Data

Pomalidomide-6-hydroxy has a distinct molecular formula of C13H11N3O5C_{13}H_{11}N_{3}O_{5} with a molecular weight of 289.24 g/mol. Its IUPAC name is 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione. The compound’s structure can be represented by various chemical identifiers:

  • InChI: InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)
  • InChI Key: HBPNHPWPUQVWIY-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N

The presence of the hydroxyl group at the 6-position is significant as it may influence the compound's solubility and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-6-hydroxy can undergo several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone derivative using agents like potassium permanganate.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
  3. Substitution: The hydroxyl group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions allow for further functionalization of pomalidomide-6-hydroxy, enabling the synthesis of more complex derivatives with potential enhanced activities.

Mechanism of Action

Process and Data

The mechanism of action of pomalidomide-6-hydroxy involves several pathways:

  1. Immunomodulation: It enhances T cell activity and natural killer cell function, thereby boosting the immune response against tumors.
  2. Anti-proliferative Effects: The compound inhibits cancer cell proliferation by inducing apoptosis.
  3. Molecular Targets: Pomalidomide-6-hydroxy binds to cereblon, a protein that plays a critical role in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins involved in cancer progression.

These mechanisms contribute to its therapeutic potential in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
IUPAC Name4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione
SolubilitySoluble in organic solvents like dimethyl sulfoxide
StabilityStable under normal laboratory conditions

The physical properties indicate that pomalidomide-6-hydroxy is likely to exhibit good solubility characteristics beneficial for pharmaceutical formulations .

Applications

Scientific Uses

Pomalidomide-6-hydroxy has several applications:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: Researchers study its effects on cellular processes and signaling pathways.
  3. Medicine: Investigated for its potential therapeutic effects in treating various cancers and other diseases.
  4. Industry: Utilized in developing new pharmaceuticals and chemical products.

These applications highlight its versatility as a compound with significant research interest in both academic and industrial settings .

Molecular Mechanisms of Cereblon (CRBN) Recruitment

Role of Pomalidomide-6-OH in E3 Ubiquitin Ligase Complex Formation

Pomalidomide-6-OH (C₁₃H₁₁N₃O₅, MW 289.24 g/mol) serves as a cereblon (CRBN)-directing ligand in Proteolysis-Targeting Chimeras (PROTACs). This hydroxylated derivative of pomalidomide enables the formation of the CRL4ᴰᴰᴮ¹·ᶜᴿᴮᴺ E3 ubiquitin ligase complex by binding to the C-terminal domain of CRBN. Upon binding, it induces conformational changes that facilitate the recruitment of target proteins via a linker-connected ligand [1] [3]. The resulting ternary complex positions target proteins for polyubiquitination by the E2 ubiquitin-conjugating enzyme, ultimately leading to proteasomal degradation. Unlike conventional inhibitors, Pomalidomide-6-OH operates catalytically, enabling sustained degradation at sub-stoichiometric concentrations [4] [10].

Structural Determinants for CRBN Binding Specificity

The binding of Pomalidomide-6-OH to CRBN depends on three key structural elements:

  • Tri-Tryptophan Pocket: The glutarimide ring inserts into a hydrophobic pocket formed by CRBN residues Tryptophan-380, Tryptophan-386, and Tryptophan-388. Hydrogen bonds form between the glutarimide carbonyl groups and Histidine-380, as well as the backbone nitrogen of Tryptophan-386 [3] [8].
  • Zinc-Binding Domain: A conserved Zn²⁺ ion coordinated by Cysteine-325, Cysteine-328, Cysteine-393, and Cysteine-396 stabilizes the CRBN structure, creating a surface groove for ligand interaction 18 Å from the binding site [3].
  • Hydroxyl Group Positioning: The para-hydroxyl on the isoindolinone ring enables a water-mediated hydrogen bond with Histidine-353, enhancing binding affinity (Kd ~157–250 nM) compared to non-hydroxylated analogs [3] [8]. This pharmacophore is critical for ternary complex stability in PROTAC architectures [10].

Comparative Analysis with Other IMiD-Derived CRBN Ligands

Table 1: Structural and Functional Comparison of IMiD-Based CRBN Ligands

LigandBinding Affinity (Kd)Key SubstituentDegradation Efficiency (IKZF1 DC₅₀)
Thalidomide~250 nMNone>10 µM
Lenalidomide~178 nM4-Amino500–1000 nM
Pomalidomide~157 nM4-Amino50–100 nM
Pomalidomide-6-OH~160 nM4-Hydroxy75–150 nM

Pomalidomide-6-OH shares the core glutarimide-phthalimide scaffold with other Immunomodulatory Drugs (IMiDs) but exhibits distinct properties:

  • Versus Thalidomide: The hydroxyl group replaces the inert phthalimide hydrogen, enabling stronger polar interactions with CRBN’s Histidine-353. This contrasts with thalidomide’s solvent-exposed phthalimide ring, which lacks directed hydrogen bonding [3] [8].
  • Versus Lenalidomide/Pomalidomide: While all three contain 4-position substitutions (hydroxyl, amino), the hydroxyl group reduces steric bulk compared to amino substituents. This enhances solvent accessibility without sacrificing binding cooperativity in ternary complexes [4] [10].
  • Neosubstrate Selectivity: Pomalidomide-6-OH avoids GSPT1 degradation—a liability of 5-hydroxylated analogs like 5-OH-thalidomide—due to its inability to reorient CRBN’s Glutamate-377 for salt-bridge formation with GSPT1 [8].

Kinetic Studies of Ternary Complex Formation in PROTAC Systems

Table 2: Kinetic Parameters of PROTACs Incorporating CRBN Ligands

PROTAC Ligandkᵒⁿ (M⁻¹s⁻¹)kᵒᶠᶠ (s⁻¹)Cooperativity (α)Degradation Half-Life
Thalidomide1.2 × 10³0.031.5>24 h
Pomalidomide3.8 × 10⁴0.018.22–4 h
Pomalidomide-6-OH4.1 × 10⁴0.00912.61–3 h

The efficacy of Pomalidomide-6-OH in PROTACs is governed by ternary complex kinetics:

  • Binding Kinetics: Surface plasmon resonance (SPR) studies reveal Pomalidomide-6-OH achieves rapid association rates (kᵒⁿ ≈ 4.1 × 10⁴ M⁻¹s⁻¹) and slow dissociation (kᵒᶠᶠ ≈ 0.009 s⁻¹), yielding superior residence time compared to thalidomide-derived ligands [4] [5].
  • Positive Cooperativity: When integrated into PROTACs, Pomalidomide-6-OH exhibits high cooperativity (α >12), indicating enhanced ternary complex stability due to optimal positioning between CRBN and target proteins like BRD4 or IRAK4. This exceeds lenalidomide-based PROTACs (α ≈ 5–8) [4] [10].
  • Heterodimerization Effects: In VHL-CRBN heterobifunctional PROTACs, Pomalidomide-6-OH promotes preferential CRBN degradation at low concentrations (DC₅₀ <50 nM), while VHL degradation requires higher concentrations. This hierarchy reflects kinetic partitioning favoring CRBN as the "winning" E3 ligase [5].
  • Cellular Degradation Dynamics: Live-cell imaging of HiBiT-tagged substrates shows Pomalidomide-6-OH-PROTACs achieve 90% target depletion within 2 hours—30% faster than pomalidomide equivalents—attributed to enhanced cell permeability from the hydroxyl group’s polarity [1] [8].

Properties

Product Name

Pomalidomide-6-OH

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

InChI

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)

InChI Key

HBPNHPWPUQVWIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.